

# 8-Desmethoxy-8-fluoro Moxifloxacin chemical structure and properties

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Compound of Interest

8-Desmethoxy-8-fluoro

Moxifloxacin

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# An In-depth Technical Guide to 8-Desmethoxy-8-fluoro Moxifloxacin

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of **8-Desmethoxy-8-fluoro Moxifloxacin**. This synthetic antibacterial agent is a derivative of Moxifloxacin, a fourth-generation fluoroquinolone.

# **Chemical Structure and Properties**

**8-Desmethoxy-8-fluoro Moxifloxacin**, also known by its IUPAC name 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a distinct chemical entity with specific physicochemical properties.[1][2][3] The replacement of the 8-methoxy group in Moxifloxacin with a fluorine atom influences its characteristics.

Chemical Identifiers:



Identifier	Value
IUPAC Name	1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][2][3]
SMILES	C1C[C@@]2([H])CN(C[C@@]2([H])NC1)c3c(cc 4c(c3F)n(cc(c4=O)C(=O)O)C5CC5)F[1]
InChI	InChI=1S/C20H21F2N3O3/c21-14-6-12- 17(25(11-3-4-11)8- 13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1- 5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2, (H,27,28)/t10-,15+/m0/s1[1]
InChlKey	WEXQOLCYKFJAJZ-ZUZCIYMTSA-N[1]

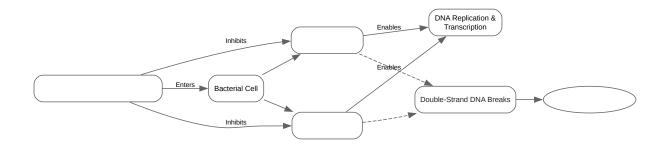
### Physicochemical Data:

Property	Value
Molecular Formula	C20H21F2N3O3[1][2][4]
Molecular Weight	389.4 g/mol [1][2][4]

## **Mechanism of Action**

As a member of the fluoroquinolone class, **8-Desmethoxy-8-fluoro Moxifloxacin** is expected to exert its antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, the drug induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[7]





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Mechanism of action of 8-Desmethoxy-8-fluoro Moxifloxacin.

## **Antibacterial Spectrum and Resistance**

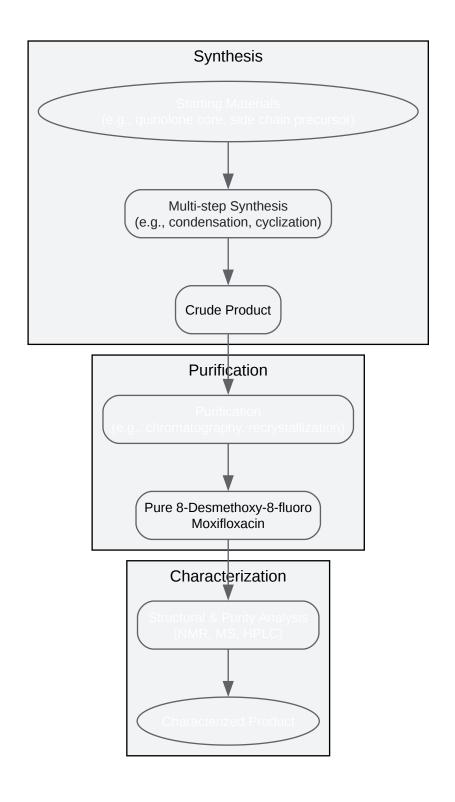
**8-Desmethoxy-8-fluoro Moxifloxacin** has demonstrated bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.[8] It is also reported to have a high degree of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[9][10][11] Another significant mechanism of resistance is the active efflux of the drug from the bacterial cell by efflux pumps.[10][11]

# **Experimental Protocols**

While a specific, detailed synthesis protocol for **8-Desmethoxy-8-fluoro Moxifloxacin** is not publicly available, a general procedure can be inferred from established methods for fluoroquinolone synthesis.[12][13][14] The following represents a plausible, generalized synthetic workflow.





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Generalized workflow for the synthesis and purification.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC):



The antibacterial activity of **8-Desmethoxy-8-fluoro Moxifloxacin** can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[15]

- Preparation of Stock Solution: A stock solution of 8-Desmethoxy-8-fluoro Moxifloxacin is
  prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
- Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Inoculation: The bacterial inoculum is added to each well of the microtiter plate.
- Controls: Positive (bacteria without the compound) and negative (broth without bacteria) controls are included.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

## Conclusion

**8-Desmethoxy-8-fluoro Moxifloxacin** is a fluoroquinolone derivative with a distinct chemical structure and promising antibacterial activity. Its mechanism of action is consistent with other fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV. Further research into its specific pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in preclinical and clinical settings, is warranted to fully elucidate its therapeutic potential.

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